molecular formula C13H16ClNO B1462043 3-(chloromethyl)-N-cyclopentylbenzamide CAS No. 1094431-63-6

3-(chloromethyl)-N-cyclopentylbenzamide

Cat. No.: B1462043
CAS No.: 1094431-63-6
M. Wt: 237.72 g/mol
InChI Key: IWLRUDMDYATWTR-UHFFFAOYSA-N
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Description

3-(chloromethyl)-N-cyclopentylbenzamide is an organic compound that features a benzamide core with a chloromethyl group at the 3-position and a cyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-N-cyclopentylbenzamide typically involves the chloromethylation of a benzamide precursor. One common method is the Friedel-Crafts alkylation, where a benzamide is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the benzamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-(chloromethyl)-N-cyclopentylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel polymers or as a building block for advanced materials.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N-cyclopentylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    3-(bromomethyl)-N-cyclopentylbenzamide: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-(chloromethyl)-N-cyclopentylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

3-(chloromethyl)-N-cyclopentylbenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the chloromethyl and cyclopentyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

3-(chloromethyl)-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-9-10-4-3-5-11(8-10)13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLRUDMDYATWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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